Cas no 1482667-04-8 (4-(cyclopentylmethyl)piperidin-4-ol)

4-(cyclopentylmethyl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(cyclopentylmethyl)piperidin-4-ol
- 4-Piperidinol, 4-(cyclopentylmethyl)-
- 1482667-04-8
- CS-0353585
- AKOS014479976
- EN300-1855472
-
- Inchi: 1S/C11H21NO/c13-11(5-7-12-8-6-11)9-10-3-1-2-4-10/h10,12-13H,1-9H2
- InChI Key: GNSCQKZGJJNBQO-UHFFFAOYSA-N
- SMILES: N1CCC(CC2CCCC2)(O)CC1
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.016±0.06 g/cm3(Predicted)
- Boiling Point: 293.1±15.0 °C(Predicted)
- pka: 14.91±0.20(Predicted)
4-(cyclopentylmethyl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855472-5.0g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1855472-0.1g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1855472-0.25g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1855472-1.0g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1855472-1g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1855472-0.05g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855472-0.5g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855472-10.0g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1855472-2.5g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855472-5g |
4-(cyclopentylmethyl)piperidin-4-ol |
1482667-04-8 | 5g |
$2028.0 | 2023-09-18 |
4-(cyclopentylmethyl)piperidin-4-ol Related Literature
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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5. Water
Additional information on 4-(cyclopentylmethyl)piperidin-4-ol
Professional Introduction to 4-(cyclopentylmethyl)piperidin-4-ol (CAS No. 1482667-04-8)
4-(cyclopentylmethyl)piperidin-4-ol (CAS No. 1482667-04-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This piperidine derivative, characterized by its cyclopentylmethyl substituent, possesses a molecular structure that suggests potential applications in the development of novel therapeutic agents.
The compound's chemical formula, C12H21NO, reflects its composition and highlights its suitability for further chemical modifications. The presence of both an alcohol and an amine-like piperidine ring makes it a versatile intermediate in synthetic chemistry. Its structural motif is particularly intriguing because it combines the rigidity of the cyclopentyl ring with the flexibility of the piperidine backbone, which can be exploited to modulate biological activity.
In recent years, there has been a growing interest in piperidine derivatives due to their demonstrated efficacy in various pharmacological applications. The< strong>cyclopentylmethyl group in 4-(cyclopentylmethyl)piperidin-4-ol is known to enhance lipophilicity, a crucial factor in drug design for improving membrane permeability and bioavailability. This property makes it an attractive candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the potential of 4-(cyclopentylmethyl)piperidin-4-ol as a scaffold for developing small-molecule inhibitors targeting various biological pathways. For instance, its structural features have been investigated for their ability to interact with enzymes and receptors involved in neurological disorders. Preliminary research suggests that modifications to this compound could yield novel therapeutics with improved selectivity and reduced side effects.
The synthesis of 4-(cyclopentylmethyl)piperidin-4-ol involves multi-step organic reactions, typically starting from commercially available precursors such as cyclopentanone and piperidine derivatives. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These methods not only enhance yield but also allow for precise functionalization at specific positions within the molecule.
The pharmacological profile of 4-(cyclopentylmethyl)piperidin-4-ol is still under extensive investigation. However, early pharmacokinetic studies indicate that it exhibits favorable properties such as good solubility and stability under physiological conditions. These characteristics are essential for drug candidates intended for oral or intravenous administration. Additionally, computational modeling has been used to predict potential binding interactions between this compound and biological targets, providing valuable insights into its mechanism of action.
In conclusion, 4-(cyclopentylmethyl)piperidin-4-ol (CAS No. 1482667-04-8) represents a promising compound in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, its significance in drug discovery is expected to grow significantly.
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